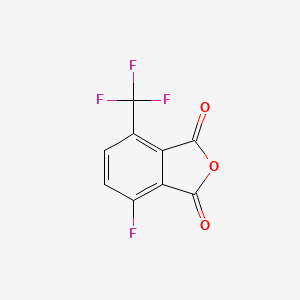
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione is a fluorinated derivative of isobenzofuran-1,3-dione This compound is notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular oxygen as an oxidant in subcritical water as a reaction medium . This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isobenzofuran-1,3-dione derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobenzofuran-1,3-dione: The parent compound without the fluorine and trifluoromethyl groups.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A similar compound with a trifluoromethyl group but different structural features.
Uniqueness
4-Fluoro-7-(trifluoromethyl)isobenzofuran-1,3-dione is unique due to the presence of both a fluorine atom and a trifluoromethyl group. These features contribute to its distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H2F4O3 |
|---|---|
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
4-fluoro-7-(trifluoromethyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H2F4O3/c10-4-2-1-3(9(11,12)13)5-6(4)8(15)16-7(5)14/h1-2H |
Clé InChI |
JBBGVHVGXRFIKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)OC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


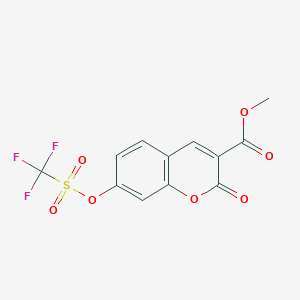

![1-[1-(Phenylsulfonyl)indole-2-YL]ethanol](/img/structure/B13121880.png)

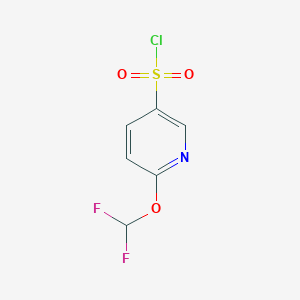

![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
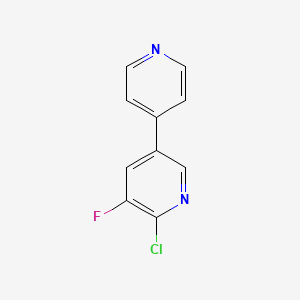
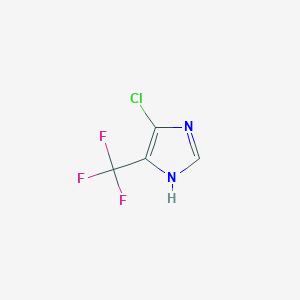


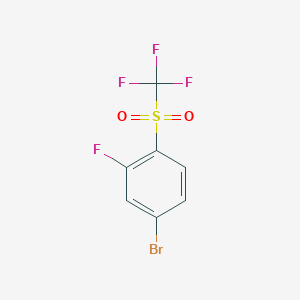
![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

